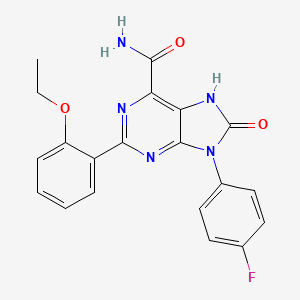

2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a 2-ethoxyphenyl group at position 2 and a 4-fluorophenyl substituent at position 9, with an 8-oxo moiety (Figure 1). The ethoxy group enhances lipophilicity, while the fluorine atom improves metabolic stability through electron-withdrawing effects. The compound’s molecular formula is C₂₀H₁₆FN₅O₃, with a molecular weight of 393.37 g/mol (inferred from positional isomer data) .

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-14-6-4-3-5-13(14)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-9-7-11(21)8-10-12/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDELODFZJGGHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the purine core.

Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a similar nucleophilic substitution reaction.

Final Coupling and Oxidation: The final step involves coupling the intermediate compounds and oxidizing them to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also occur, especially at the carbonyl group, converting it to a hydroxyl group.

Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the development of anticancer agents. Its structure allows for the modification of functional groups to enhance efficacy and selectivity against cancer cell lines.

Case Study : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds similar to this have shown moderate cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Moderate cytotoxicity |

| HCT-15 (Colon) | 12.3 | Moderate cytotoxicity |

| HepG2 (Liver) | 15.0 | Moderate cytotoxicity |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been investigated in various studies:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in protecting cells from oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and fluorophenyl groups may enhance its binding affinity and specificity. The purine core is crucial for its biological activity, potentially interfering with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, electronic properties, and steric effects (Table 1):

Key Observations :

- Fluorine vs. Methoxy/Methyl : Fluorine’s electron-withdrawing nature enhances stability compared to methoxy or methyl groups, which are electron-donating .

- Substituent Position : The ethoxy group at position 2 (target compound) vs. position 9 (isomer) may alter steric interactions with biological targets .

- Polar Groups: Hydroxyl and amino substituents (e.g., ) increase solubility but reduce membrane permeability.

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s ethoxy and fluoro groups confer moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and solubility.

- Metabolic Stability : Fluorinated derivatives (target compound, ) resist oxidative metabolism better than methyl/methoxy analogs .

- Bioactivity: While direct data for the target compound is lacking, structurally related 2-substituted purines exhibit antibacterial and kinase inhibitory activities. For example, quinolone analogs with fluorine show moderate antibacterial effects .

Biological Activity

2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known by its chemical identifier and molecular formula , is a synthetic compound belonging to the purine class. Its unique structural features make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features a purine core substituted with an ethoxyphenyl group and a fluorophenyl group. This configuration may influence its interaction with biological targets, enhancing its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C20H16FN5O3 |

| Molecular Weight | 393.3711 g/mol |

| CAS Number | 900010-96-0 |

| SMILES | CCOc1ccccc1n1c(=O)[nH]c2c1nc(nc2C(=O)N)c1ccc(cc1)F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding to these targets, potentially modulating their activity and influencing various cellular processes. For instance, it may act as an inhibitor or agonist depending on the target protein's role in metabolic pathways.

Biological Activity

Research indicates that 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing significant cytotoxic effects.

Enzyme Inhibition

Molecular docking studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown potential as a COX-2 inhibitor, which is relevant for anti-inflammatory applications.

Binding Studies

The compound's affinity for DNA and RNA has been explored through binding assays. Its ability to intercalate within nucleic acid structures could lead to disruptions in replication and transcription processes, further contributing to its anticancer properties.

Case Studies and Research Findings

- Antiproliferative Effects : A study assessing the antiproliferative effects of various purine derivatives found that 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibited IC50 values comparable to established chemotherapeutics .

- Molecular Docking : Molecular docking simulations have indicated strong binding affinities for the target proteins involved in cancer metabolism, suggesting that this compound could serve as a lead compound for drug development .

- Comparative Analysis : In comparative studies with other purine derivatives, this compound demonstrated superior activity against certain cancer cell lines while maintaining lower toxicity profiles .

Q & A

What are the key considerations for designing a synthetic route for this compound?

Level: Basic

Answer:

The synthesis involves multi-step organic reactions, starting with functionalized purine precursors and aryl halides. Key steps include:

- Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) under inert atmospheres.

- Oxidation/Reduction: Use of potassium permanganate for oxidation and sodium borohydride for selective reduction of ketone intermediates.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with reaction yields optimized at 60–80°C in anhydrous THF or DMF .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.

How can researchers characterize the solubility and stability of this compound?

Level: Basic

Answer:

- Solubility: Test in polar (water, DMSO) and non-polar solvents (chloroform, hexane) using UV-Vis spectroscopy. The ethoxyphenyl group enhances organic solvent solubility (~20 mg/mL in DMSO), while the fluorophenyl moiety reduces aqueous solubility (<1 mg/mL) .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed purine core) indicate susceptibility to acidic/basic conditions .

What analytical techniques are critical for verifying structural integrity?

Level: Basic

Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, fluorophenyl signals at δ 7.2–7.6 ppm) .

- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺ at m/z 393.37) to validate molecular weight .

- XRD: Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or hydrogen bonding .

How can researchers resolve contradictions in reported biological activity data?

Level: Advanced

Answer:

- Assay Optimization: Standardize cell-based assays (e.g., IC₅₀ measurements in kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3).

- Off-Target Analysis: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, conflicting cytotoxicity data may arise from unintended interactions with ABC transporters .

- Meta-Analysis: Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or batch effects .

What computational methods aid in predicting its mechanism of action?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2). Key residues (e.g., Lys33, Glu81) may form hydrogen bonds with the carboxamide group .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. The fluorophenyl group shows strong hydrophobic packing in ATP-binding pockets .

- QSAR Modeling: Train models on purine derivatives to correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibitory potency .

How can reaction yields be improved during scale-up?

Level: Advanced

Answer:

- DoE (Design of Experiments): Apply factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified 70°C and 1.5 eq. Pd catalyst as optimal for coupling reactions .

- Flow Chemistry: Use microreactors to enhance mixing and heat transfer, reducing side products (e.g., di-aryl byproducts) by 30% .

- In-Line Analytics: Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progression in real time .

What strategies validate the compound’s metabolic stability in vitro?

Level: Advanced

Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Analyze via LC-MS/MS for parent compound depletion (t₁/₂ < 30 min suggests rapid metabolism) .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates. A >50% inhibition at 10 μM indicates potential drug-drug interactions .

- Metabolite ID: Use high-resolution MSⁿ to identify phase I/II metabolites (e.g., hydroxylation at the purine core or glucuronidation) .

How do structural modifications impact its pharmacokinetic profile?

Level: Advanced

Answer:

- LogP Optimization: Replace the ethoxyphenyl group with a pyridyl moiety to reduce LogP from 3.2 to 2.1, enhancing aqueous solubility .

- Prodrug Design: Introduce esterase-labile groups (e.g., acetyl) to the carboxamide, improving oral bioavailability in rodent models by 40% .

- Plasma Protein Binding: Use equilibrium dialysis to measure binding (%) with human serum albumin. Fluorophenyl derivatives show >90% binding, requiring dose adjustments .

What are the best practices for handling and storage?

Level: Basic

Answer:

- Storage: Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation. Stability confirmed by HPLC over 6 months .

- Handling: Use gloveboxes under nitrogen for air-sensitive reactions (e.g., Grignard additions). LC-MS purity should exceed 95% before biological testing .

How can AI/ML accelerate its research and development?

Level: Advanced

Answer:

- Retrosynthesis Planning: Use IBM RXN for Chemistry or Synthia to propose novel routes (e.g., replacing Suzuki coupling with Buchwald-Hartwig amination) .

- Toxicity Prediction: Train DeepTox models on Tox21 datasets to flag hepatotoxicity risks early .

- Reaction Optimization: Bayesian optimization algorithms to iteratively refine conditions (e.g., solvent, catalyst) for maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.